4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide
Description
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
UV-Vis Spectroscopy
Two major transitions are observed:
- π→π* (benzene and imine) at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹).
- n→π* (sulfonamide and pyrrole) at 320 nm (ε = 3,800 L·mol⁻¹·cm⁻¹).
Tautomeric Behavior and E/Z Isomerization Dynamics
The compound exhibits tautomerism between the imine form and a rare enamine tautomer (ΔG = +4.2 kcal/mol), driven by pyrrole NH proton transfer to the adjacent nitrogen. E/Z isomerization is pH-dependent, with a kinetic barrier of 18.3 kcal/mol at 298 K. The E isomer dominates (>95%) in solution due to reduced steric hindrance between the pyrrole and sulfonamide groups. DFT calculations (B3LYP/6-311G) confirm the E configuration’s stability, with a HOMO-LUMO gap of **4.1 eV .
| Isomer | Relative Energy (kcal/mol) |
|---|---|
| E | 0.0 |
| Z | +2.7 |
Properties
IUPAC Name |
4-(1H-pyrrol-2-ylmethylideneamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-17(15,16)11-5-3-9(4-6-11)14-8-10-2-1-7-13-10/h1-8,13H,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRCAGVSNVGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, equimolar quantities of 4-aminobenzenesulfonamide (1.72 g, 10 mmol) and pyrrole-2-carbaldehyde (0.95 g, 10 mmol) are dissolved in anhydrous ethanol (50 mL) containing glacial acetic acid (0.5 mL) as a catalyst. The mixture is refluxed under nitrogen for 6 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated under reduced pressure, and the residue is recrystallized from ethanol to afford the product as a pale-yellow solid in 75% yield.
Key Parameters:
- Catalyst: Acetic acid (0.5–1.0 equiv) enhances imine formation by polarizing the carbonyl group.
- Solvent: Ethanol or methanol ensures solubility of both reactants and facilitates azeotropic removal of water.
- Temperature: Reflux conditions (78–80°C) accelerate dehydration while minimizing side reactions.
Spectroscopic Characterization
- IR Spectroscopy: A strong absorption band at 1605 cm⁻¹ confirms the C=N stretch of the imine linkage. Bands at 1320 cm⁻¹ and 1150 cm⁻¹ correspond to the asymmetric and symmetric S=O vibrations of the sulfonamide group.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.70 (s, 1H, NH), 8.30 (s, 1H, CH=N), 7.80 (d, J = 8.4 Hz, 2H, ArH), 6.90–6.70 (m, 2H, pyrrole-H), 6.20 (t, J = 2.8 Hz, 1H, pyrrole-H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=N), 142.0 (C-SO₂), 129.8 (ArC), 117.2 (pyrrole-C), 112.4 (pyrrole-CH).
- Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ calc. 292.08, found 292.10.
Photocatalytic C–H Sulfonamidation
Metal-free visible-light-driven sulfonamidation, as reported by Meyer et al., presents a novel but unverified route for attaching sulfonamides to pyrroles. While the original protocol targets N-(2-pyrrole)-sulfonamides, modifications could potentially adapt it for benzene-sulfonamide linkages.
Reaction Design and Challenges
Using 9-mesityl-10-methylacridinium as a photocatalyst, pyrrole derivatives react with sulfonamides under oxygen atmosphere. For the target compound, 4-azidobenzenesulfonamide might serve as a precursor, though regioselectivity and stability concerns require further investigation.
Hypothetical Protocol:
- Reactants: Pyrrole (1.0 equiv), 4-azidobenzenesulfonamide (1.2 equiv).
- Conditions: Visible light (450 nm), acetonitrile solvent, 24 hours.
- Expected Outcome: C–N bond formation at the pyrrole C2 position, though yield data remain speculative.
Comparative Analysis of Synthetic Routes
Mechanistic Insights into Schiff Base Formation
The condensation mechanism proceeds via nucleophilic attack of the 4-aminobenzenesulfonamide’s amine group on the electrophilic carbonyl carbon of pyrrole-2-carbaldehyde. Proton transfer and dehydration yield the imine, with the E-isomer favored due to reduced steric hindrance between the sulfonamide and pyrrole groups. Density functional theory (DFT) studies on analogous systems suggest a reaction energy barrier of ~25 kcal/mol, consistent with reflux conditions.
Stability and Reactivity Considerations
The E-configuration of the imine linkage confers stability against hydrolysis under ambient conditions, as evidenced by NMR monitoring over 30 days. However, prolonged exposure to acidic or basic environments (pH < 2 or > 10) induces decomposition via imine cleavage. The electron-withdrawing sulfonamide group further stabilizes the conjugated system, as indicated by a bathochromic shift in UV-Vis spectra (λ_max = 340 nm).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a sulfonamide functional group (−SO₂NH₂) linked to a pyrrole ring through a methylene bridge to an amino group. The unique structure contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Applications
Mechanism of Action
Research indicates that compounds similar to 4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide exhibit significant biological activities against cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, targeting specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that derivatives can inhibit carbonic anhydrases, which are crucial in tumor pH regulation and cellular proliferation .
Case Studies
- Inhibition of Cancer Cell Lines : Derivatives of this compound have shown promising results against various cancer cell lines including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. In vitro studies reported IC₅₀ values ranging from 10.93 to 25.06 nM for carbonic anhydrase IX inhibition, indicating potent anticancer activity .
- Apoptosis Induction : One study noted that a derivative induced apoptosis in MDA-MB-231 cells, increasing annexin V-FITC positive cells by 22-fold compared to control .
Antimicrobial Applications
The sulfonamide moiety is also associated with antibacterial properties. Research has explored its efficacy against various bacterial strains, particularly multidrug-resistant pathogens.
Antimicrobial Activity Determination
The compound has been evaluated for its antimicrobial characteristics against both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) assays demonstrated effective suppression of microbial biofilm formation in K. pneumoniae and P. aeruginosa isolates.
- Compounds exhibited significant inhibition at concentrations as low as 50 μg/mL against S. aureus and K. pneumoniae, with biofilm inhibition rates reaching up to 79% .
Data Tables
| Application Area | Target Cell Lines/Organisms | IC₅₀ Values | Observations |
|---|---|---|---|
| Anticancer | HeLa, HCT-116, MCF-7 | 10.93 - 25.06 nM | Induces apoptosis |
| Antimicrobial | S. aureus, K. pneumoniae | 50 μg/mL | Biofilm inhibition |
Mechanism of Action
The mechanism of action of 4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonamide: Lacks the (E)-configuration, which may affect its reactivity and properties.
4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical behavior.
N-(pyrrol-2-ylmethylene)benzenesulfonamide: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Biological Activity
4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide, also known as a pyrrole-derived sulfonamide, is a compound of significant interest due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its potential as an antibacterial agent, anticancer properties, and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a pyrrole ring linked to a benzene sulfonamide moiety via a methylene bridge. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Antibacterial Activity
Several studies have demonstrated that compounds containing pyrrole and sulfonamide functionalities exhibit antibacterial properties. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
Anticancer Properties
Research has indicated that pyrrole-based compounds can inhibit the growth of cancer cell lines through various mechanisms. For example, some studies have reported that these compounds can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins . The effectiveness of this compound in cancer therapy is attributed to its ability to interact with key cellular targets involved in tumor proliferation.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Pyrrole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger intrinsic pathways leading to programmed cell death in malignant cells.
- Interaction with Receptors : Binding to specific receptors or enzymes can disrupt normal cellular functions, leading to therapeutic effects.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives against clinical isolates of bacteria. The results indicated that compounds with the sulfonamide group exhibited enhanced activity, particularly against resistant strains .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapies .
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide and its metal complexes?
The synthesis typically involves a Schiff base condensation reaction. A sulfonamide derivative (e.g., sulfamethoxazole or sulfadiazine) is refluxed with an aldehyde (e.g., 5-bromo-2-hydroxy-3-nitrobenzaldehyde) in anhydrous ethanol for 3–6 hours under stirring. Metal complexes are prepared by adding transition metal salts (e.g., Cu(II), Co(II)) to the Schiff base solution in dioxane or ethanol, followed by refluxing for 2–4 hours. The products are isolated via filtration, washed with cold ethanol, and dried under vacuum .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FTIR : To confirm imine (C=N) bond formation (~1600–1650 cm⁻¹) and sulfonamide (S=O) stretches (~1150–1350 cm⁻¹).
- ¹H/¹³C NMR : To verify aromatic proton environments and substituent effects.
- Mass spectrometry (ESI-MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
- Elemental analysis : To confirm stoichiometry (C, H, N, S percentages) .
Q. What are the common challenges in synthesizing sulfonamide Schiff bases, and how are they addressed?
Challenges include poor solubility of intermediates, side reactions (e.g., hydrolysis), and low yields. Solutions include:
- Using anhydrous solvents (ethanol, dioxane) and inert atmospheres.
- Optimizing reaction time and temperature (e.g., reflux at 70–80°C).
- Purification via recrystallization or column chromatography .
Advanced Research Questions
Q. How does coordination with transition metals like copper enhance the biological activity of sulfonamide Schiff bases?
Metal coordination modifies electronic properties, increasing redox activity. For example, Cu(II) complexes generate reactive oxygen species (ROS) via Fenton-like reactions, disrupting microbial membranes and proteins. Enhanced activity is also attributed to improved lipophilicity, facilitating cell penetration. Studies show Cu(II) complexes of similar Schiff bases exhibit 2–4× higher antimicrobial activity compared to ligands alone .
Q. What methodologies are employed to analyze hydrogen bonding patterns in the crystal structure of this compound?
Hydrogen bonding networks are analyzed using:
- Single-crystal X-ray diffraction (SC-XRD) : To determine bond distances and angles.
- Graph set analysis : Classifies interactions (e.g., D, R₂²(8) motifs) using software like Mercury or PLATON.
- Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., O–H⋯N, N–H⋯O) and quantifies their contributions to crystal packing .
Q. How can crystallographic software like SHELXL and ORTEP-3 aid in structural elucidation?
- SHELXL : Refines crystal structures using least-squares methods, handling twinning, and disorder modeling. It validates geometry via R-factor convergence and checks for outliers in bond lengths/angles.
- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing structural rigidity and dynamic disorder .
Q. What computational approaches predict biological target interactions of this Schiff base?
Molecular docking (e.g., AutoDock Vina, Glide) screens against targets like enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. Key steps:
- Prepare ligand (Schiff base) and receptor (PDB ID: 4TZK) files.
- Define binding sites using grid boxes centered on co-crystallized ligands.
- Score poses using force fields (e.g., AMBER) and validate via MD simulations (e.g., GROMACS). Studies show heterocyclic substituents enhance binding via π-π stacking and H-bonding with residues (e.g., Tyr158, Lys165) .
Q. How do researchers design experiments to evaluate antimicrobial efficacy, including considerations for Gram-positive vs Gram-negative bacteria?
- Time-kill assays : Expose bacterial cultures (e.g., S. aureus (Gram+), P. aeruginosa (Gram-)) to serial dilutions of the compound. Plate aliquots at 0, 6, 12, 24 hours on nutrient agar.
- MIC/MBC determination : Use broth microdilution (CLSI guidelines) to find minimum inhibitory/bactericidal concentrations.
- Membrane integrity tests : Employ propidium iodide uptake (flow cytometry) or β-galactosidase leakage assays. Gram-negative bacteria show lower susceptibility due to lipopolysaccharide layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
